molecular formula C29H23N3O4 B11403041 4-[4-(benzyloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(benzyloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11403041
M. Wt: 477.5 g/mol
InChI Key: RQQKBIBEEGFQSP-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a unique combination of benzyl, furan, and hydroxyphenyl groups attached to a pyrrolo[3,4-c]pyrazol-6-one core

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Furan Group: The furan moiety can be introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Hydroxyphenyl Group: This step may involve the use of phenolic compounds under conditions that promote electrophilic aromatic substitution.

Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

4-[4-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, acids, and bases.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying biological interactions and pathways.

    Medicine: The compound may exhibit pharmacological properties, making it a potential lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 4-[4-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazole derivatives. These compounds share the core structure but differ in the substituents attached to the core. The uniqueness of 4-[4-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of benzyl, furan, and hydroxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H23N3O4

Molecular Weight

477.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H23N3O4/c33-24-11-5-4-10-23(24)26-25-27(31-30-26)29(34)32(17-22-9-6-16-35-22)28(25)20-12-14-21(15-13-20)36-18-19-7-2-1-3-8-19/h1-16,28,33H,17-18H2,(H,30,31)

InChI Key

RQQKBIBEEGFQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C(=O)N3CC5=CC=CO5)NN=C4C6=CC=CC=C6O

Origin of Product

United States

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